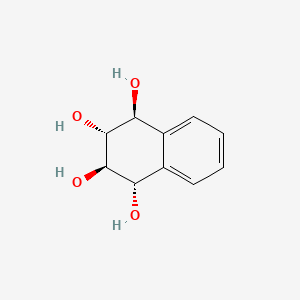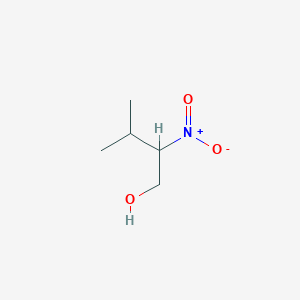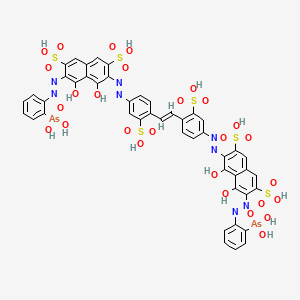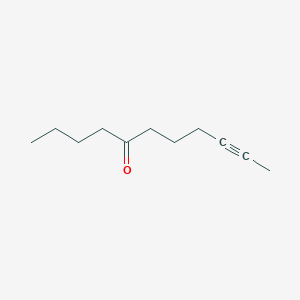
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydronaphthalene structure. This compound is characterized by four hydroxyl groups attached to a naphthalene ring system, making it a polyol derivative. Its stereochemistry is defined by the specific spatial arrangement of its atoms, denoted by the (1S,2R,3R,4S) configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, such as halogenated naphthalenes, alkylated naphthalenes, and quinones.
科学的研究の応用
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s polyol structure makes it a useful model for studying carbohydrate interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism by which (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing pathways related to oxidative stress and enzyme regulation. Its polyol nature allows it to interact with multiple sites within a biological system, potentially modulating various biochemical processes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.
Naphthalene: The parent compound without hydrogenation or hydroxylation, exhibiting different reactivity and applications.
Uniqueness
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This combination provides distinct reactivity and interaction capabilities, making it valuable in various research and industrial applications.
特性
| 76561-86-9 | |
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
(1S,2R,3R,4S)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8-,9+,10+/m0/s1 |
InChIキー |
YRSSFXIBVODPKR-AXTSPUMRSA-N |
異性体SMILES |
C1=CC=C2[C@@H]([C@H]([C@@H]([C@H](C2=C1)O)O)O)O |
正規SMILES |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)


